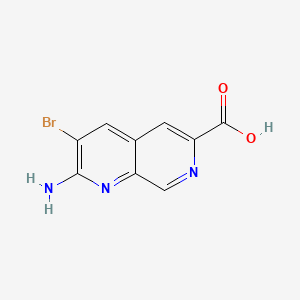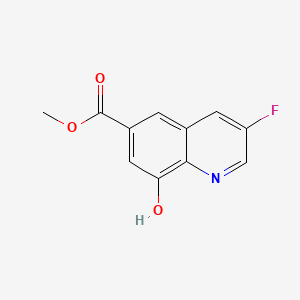
Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a fluorine atom at the 3-position and a hydroxyl group at the 8-position further enhances its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-8-hydroxyquinoline.
Esterification: The carboxylation of the quinoline derivative is achieved through esterification using methyl chloroformate under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of transition metal catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to bacterial DNA gyrase, inhibiting DNA replication and transcription.
Pathways Involved: The inhibition of DNA gyrase leads to the disruption of bacterial cell division and growth, resulting in antimicrobial effects.
Comparación Con Compuestos Similares
- Ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate
- 7-fluoro-4-hydroxy-3-quinolinecarboxylate
- 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Comparison: Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H8FNO3 |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
methyl 3-fluoro-8-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)7-2-6-3-8(12)5-13-10(6)9(14)4-7/h2-5,14H,1H3 |
Clave InChI |
OHPVVBUWEKJJNC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


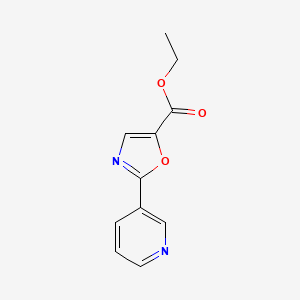
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
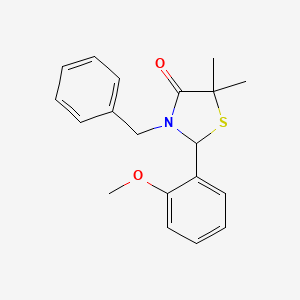

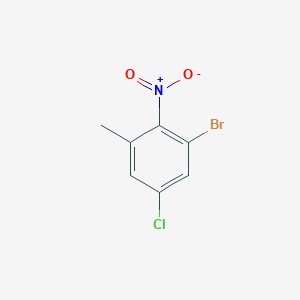
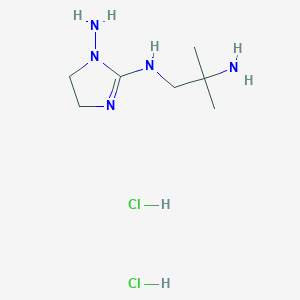
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)

![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
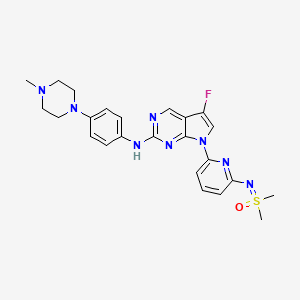
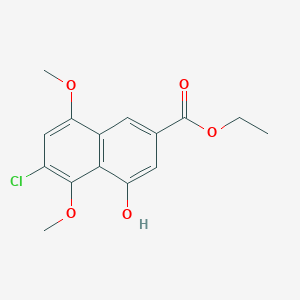
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
